5-Chloro-2-phenoxypyridine

Catalog No.
S13506989
CAS No.
28373-51-5
M.F
C11H8ClNO
M. Wt
205.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-phenoxypyridine

CAS Number

28373-51-5

Product Name

5-Chloro-2-phenoxypyridine

IUPAC Name

5-chloro-2-phenoxypyridine

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

InChI

InChI=1S/C11H8ClNO/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H

InChI Key

OCHQCFFNIYIWEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=C2)Cl

5-Chloro-2-phenoxypyridine is an organic compound characterized by the presence of a chlorine atom at the 5-position of the pyridine ring and a phenoxy group at the 2-position. Its chemical formula is C11H8ClNC_{11}H_{8}ClN. This compound is notable for its structural features that allow for various

, particularly those involving electrophilic aromatic substitution. The presence of the chlorine atom enhances its reactivity, allowing for chlorination and other modifications. For instance, studies have demonstrated that chlorination can occur at the ortho position relative to the phenoxy group under specific conditions, often facilitated by catalytic systems such as palladium acetate . Additionally, nucleophilic substitutions can take place at the pyridine nitrogen or the carbon adjacent to the chlorine atom, leading to diverse derivatives.

The biological activity of 5-chloro-2-phenoxypyridine has been explored in various contexts, particularly in relation to its potential as an insecticide and herbicide. Compounds with similar structures have shown significant insecticidal properties against pests, indicating that 5-chloro-2-phenoxypyridine may exhibit similar activities . Furthermore, its derivatives have been investigated for their antimicrobial properties, suggesting a broader range of biological applications.

Several synthesis methods for 5-chloro-2-phenoxypyridine have been documented:

  • Chlorination of 2-phenoxypyridine: This method involves the direct chlorination of 2-phenoxypyridine using chlorine gas or chlorinating agents under controlled conditions to yield 5-chloro-2-phenoxypyridine .
  • Palladium-Catalyzed Reactions: Utilizing palladium catalysts allows for selective C–H functionalization, which can introduce chlorine at the desired position on the pyridine ring .
  • Nucleophilic Substitution: The reaction of 5-chloro-2-pyridinol with phenol derivatives can also yield 5-chloro-2-phenoxypyridine through nucleophilic attack on the electrophilic carbon .

5-Chloro-2-phenoxypyridine finds applications in:

  • Agriculture: As a potential pesticide or herbicide due to its biological activity against pests.
  • Pharmaceuticals: It serves as a scaffold for developing new drugs, particularly in antimicrobial research.
  • Material Science: Its derivatives are being explored for use in organic light-emitting diodes (OLEDs) due to their electronic properties .

Several compounds share structural similarities with 5-chloro-2-phenoxypyridine:

Compound NameStructureUnique Features
2-PhenylpyridineC11H9NC_{11}H_{9}NLacks chlorine; used in OLEDs
5-Bromo-2-phenoxypyridineC11H8BrNC_{11}H_{8}BrNBromine substituent; different reactivity profile
6-Chloro-2-phenoxypyridineC11H8ClNC_{11}H_{8}ClNChlorine at a different position; varied biological activity
4-Chloro-2-phenyloxypyridineC11H8ClNC_{11}H_{8}ClNChlorine substitution at para position; different synthetic routes

Uniqueness

The unique combination of both a chlorine atom and a phenoxy group in 5-chloro-2-phenoxypyridine allows it to exhibit distinct reactivity patterns compared to its analogs. This structural arrangement facilitates specific interactions in biological systems while also permitting versatile synthetic modifications.

Classical Nucleophilic Substitution Approaches

The synthesis of 5-chloro-2-phenoxypyridine through classical nucleophilic substitution represents one of the most fundamental and widely employed methodologies in heterocyclic chemistry [1]. This approach leverages the inherent electrophilic character of chloropyridines, particularly at the 2-position, where the electron-withdrawing pyridine nitrogen significantly activates the aromatic ring toward nucleophilic attack [2] [3].

The mechanism of nucleophilic aromatic substitution on chloropyridines follows a two-step addition-elimination pathway, proceeding through a stabilized Meisenheimer complex intermediate [4]. The pyridine nitrogen's strong electron-withdrawing inductive and mesomeric effects render the 2-position highly susceptible to nucleophilic attack, with the electron density at this position calculated to be approximately 0.866, compared to 1.0 in benzene [5]. This electronic activation makes 2-chloropyridine substantially more reactive than its 3-chloro and 4-chloro isomers, with 2-chloropyridine being approximately 10,000 times more reactive than 3-chloropyridine toward nucleophilic substitution [5].

The synthesis of 5-chloro-2-phenoxypyridine via nucleophilic substitution typically involves the reaction of 2,5-dichloropyridine with phenoxide anion under basic conditions [6] [7]. The reaction proceeds regioselectively at the 2-position due to the greater electronic activation at this site compared to the 5-position [1]. Standard reaction conditions employ potassium carbonate as the base in dimethyl sulfoxide or dimethylformamide at elevated temperatures ranging from 90°C to 120°C [7].

Research has demonstrated that the choice of base significantly influences both reaction rate and yield [8]. Potassium carbonate has emerged as the preferred base due to its ability to generate the phenoxide nucleophile effectively while maintaining compatibility with the reaction conditions [6] [7]. Alternative bases such as sodium hydride and cesium carbonate have also been employed, with cesium carbonate showing superior performance in certain cases, achieving yields up to 89% under optimized conditions [9].

Solvent selection plays a crucial role in determining reaction efficiency [10]. Polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and N-methylpyrrolidone have proven most effective, facilitating both nucleophile solvation and departure of the chloride leaving group [11]. The reaction typically requires temperatures between 90°C and 150°C, with reaction times ranging from 2 to 24 hours depending on substrate reactivity and reaction conditions [6] [7].

Reaction ConditionsTemperature (°C)Time (hours)Yield (%)Reference
Potassium carbonate/Dimethyl sulfoxide902476 [6]
Potassium carbonate/Dimethylformamide120282 [7]
Cesium fluoride/Acetonitrile25489 [9]
Sodium hydroxide/Tetrahydrofuran-Water660.3385 [10]

The regioselectivity of nucleophilic substitution on dichloropyridines has been extensively studied, with theoretical calculations confirming the preferential attack at the 2-position [3]. Density functional theory studies indicate that the transition state for nucleophilic attack at the 2-position is approximately 15-20 kilojoules per mole lower in energy than attack at other positions [2].

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed coupling reactions have emerged as powerful synthetic tools for constructing carbon-oxygen bonds in phenoxypyridine derivatives [12] [13]. These methodologies offer distinct advantages over classical nucleophilic substitution, including milder reaction conditions, broader substrate scope, and enhanced functional group tolerance [14] [15].

Palladium-catalyzed cross-coupling reactions represent the most extensively developed class of transition metal-catalyzed methodologies for phenoxypyridine synthesis [12] [14]. The Buchwald-Hartwig amination protocol has been successfully adapted for carbon-oxygen bond formation, employing palladium complexes with specialized phosphine ligands to facilitate the coupling of aryl halides with phenols [15]. This methodology has proven particularly effective for challenging substrates that are unreactive under classical nucleophilic substitution conditions.

Research by leading practitioners in the field has demonstrated that palladium complexes bearing bulky, electron-rich phosphine ligands, such as bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)palladium dichloride, exhibit exceptional activity in these transformations [14]. These catalysts can promote coupling reactions at temperatures as low as 50°C, representing a significant improvement over traditional thermal conditions [16].

The mechanism of palladium-catalyzed phenol arylation proceeds through the canonical oxidative addition, transmetalation, and reductive elimination sequence characteristic of cross-coupling reactions [17]. Initial oxidative addition of the aryl halide to palladium(0) generates a palladium(II) aryl halide complex, which subsequently undergoes ligand exchange with the phenoxide nucleophile. Final reductive elimination affords the desired aryl ether product and regenerates the active palladium(0) catalyst [13].

Copper-catalyzed coupling reactions have also found application in phenoxypyridine synthesis, particularly for substrates bearing electron-withdrawing substituents [6]. Copper iodide catalysis in combination with picolinic acid as a supporting ligand has proven effective for the synthesis of 2-phenoxypyridine derivatives from 2-bromopyridines and phenols [6]. These reactions typically proceed under milder conditions than their palladium-catalyzed counterparts, requiring temperatures of only 90°C and reaction times of 24 hours [6].

The substrate scope of transition metal-catalyzed coupling approaches encompasses a broad range of substituted chloropyridines and phenols [16]. Electron-deficient chloropyridines generally exhibit enhanced reactivity due to increased electrophilicity of the carbon-chlorine bond [18]. Conversely, electron-rich phenols demonstrate superior nucleophilicity, facilitating rapid coupling under mild conditions [19].

Catalyst SystemTemperature (°C)Time (hours)Yield (%)Substrate ScopeReference
Palladium(II) acetate/XPhos651674Electron-deficient pyridines [8]
Copper(I) iodide/Picolinic acid902476Bromopyridines [6]
Palladium dichloride/Phosphine1001282Chloropyridines [16]
Ruthenium complexes120368Substituted pyridines [13]

Recent advances in catalyst design have focused on developing more active and selective catalytic systems [12]. Palladium complexes bearing N-heterocyclic carbene ligands have shown exceptional performance in challenging coupling reactions, achieving complete conversion within hours at temperatures below 100°C [14]. These developments represent significant progress toward more sustainable and efficient synthetic methodologies.

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has revolutionized the preparation of heterocyclic compounds, offering dramatic reductions in reaction times while maintaining or improving product yields [20] [21]. The application of microwave heating to phenoxypyridine synthesis has yielded remarkable improvements in synthetic efficiency, with reaction times reduced from hours to minutes in many cases [22] [23].

The mechanism of microwave heating differs fundamentally from conventional thermal heating, involving direct interaction of electromagnetic radiation with polar molecules in the reaction mixture [24]. This selective heating mechanism leads to rapid temperature elevation and more uniform heat distribution throughout the reaction vessel, resulting in enhanced reaction rates and improved selectivity [23] [24].

Microwave-assisted nucleophilic substitution reactions for phenoxypyridine synthesis typically employ sealed reaction vessels under elevated pressure, allowing temperatures well above the normal boiling points of solvents [21] [22]. These conditions enable rapid conversion of starting materials while minimizing side product formation [20]. Reaction times are typically reduced by factors of 10-50 compared to conventional heating methods [23].

Optimization studies have revealed that microwave power, irradiation time, and solvent selection are critical parameters for achieving maximum synthetic efficiency [25]. Power levels between 100-300 watts have proven optimal for most phenoxypyridine syntheses, with higher power levels leading to decomposition of sensitive substrates [21]. Irradiation times typically range from 2-20 minutes, depending on substrate reactivity and desired conversion levels [22].

Solvent selection for microwave-assisted synthesis requires careful consideration of dielectric properties and microwave absorption characteristics [24]. Polar solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile demonstrate excellent microwave absorption and heating efficiency [23]. Non-polar solvents generally require the addition of polar additives to achieve effective heating [25].

Reaction ConditionsPower (W)Time (min)Temperature (°C)Yield (%)Reference
Dimethyl sulfoxide2001015092 [21]
Dimethylformamide1501512088 [22]
Acetonitrile300514085 [25]
Ethanol-Water1002010078 [23]

The application of microwave heating to transition metal-catalyzed coupling reactions has yielded particularly impressive results [26]. Palladium-catalyzed phenol arylations that require 12-24 hours under conventional heating can be completed in 10-30 minutes under microwave irradiation [27]. This dramatic acceleration is attributed to the rapid heating of polar palladium complexes and enhanced mass transfer under microwave conditions [27].

Temperature monitoring and control represent critical aspects of microwave-assisted synthesis [24]. Modern microwave reactors employ fiber-optic temperature probes and automated power control systems to maintain precise reaction temperatures [23]. This level of control is essential for preventing substrate decomposition and ensuring reproducible results [25].

The scale-up of microwave-assisted reactions has been successfully demonstrated for phenoxypyridine synthesis [24]. Commercial microwave reactors capable of processing kilogram quantities are now available, making this technology viable for both research and production applications [23]. The ability to achieve consistent results across different scales represents a significant advantage of microwave-assisted methodology [25].

Solvent-Free Mechanochemical Strategies

Mechanochemical synthesis represents an emerging and environmentally sustainable approach to organic synthesis, employing mechanical energy to drive chemical transformations in the absence of solvents [28] [29]. This methodology has gained considerable attention for the synthesis of heterocyclic compounds, including phenoxypyridines, due to its potential for reducing environmental impact while maintaining high synthetic efficiency [30] [31].

The fundamental principle of mechanochemical synthesis involves the application of mechanical force through ball milling or grinding to initiate and sustain chemical reactions [28]. High-energy ball milling generates localized hot spots and creates reactive surfaces through particle size reduction and increased surface area [29]. These conditions can facilitate reactions that would otherwise require harsh thermal conditions or toxic solvents [31].

Planetary ball mills have emerged as the preferred equipment for mechanochemical organic synthesis [31]. These devices employ grinding balls that follow complex trajectories within rotating grinding bowls, generating high impact forces and frictional energy [29]. The kinetic energy generated by ball collisions is converted to thermal and chemical energy, enabling bond formation and breaking [28].

The application of mechanochemical methods to phenoxypyridine synthesis has demonstrated remarkable potential for achieving high yields under mild conditions [30]. Solvent-free reactions between chloropyridines and phenols can be accomplished through ball milling at room temperature, eliminating the need for high-temperature heating and hazardous solvents [29]. Reaction times are typically reduced to minutes or hours compared to conventional solution-phase methods [31].

Optimization of mechanochemical conditions requires careful attention to several key parameters, including ball size, milling frequency, reaction time, and the use of catalytic additives [31]. Steel or zirconia balls ranging from 5-15 millimeters in diameter have proven most effective for organic synthesis applications [28]. Milling frequencies between 300-600 revolutions per minute provide optimal energy transfer while minimizing excessive heating [29].

The addition of small amounts of liquid additives, termed liquid-assisted grinding, can significantly enhance reaction rates and selectivity in mechanochemical synthesis [32]. These additives, typically comprising 10-50 microliters per gram of solid reactants, facilitate molecular mobility and improve mixing efficiency [29]. Common additives include water, alcohols, and organic acids [31].

Milling ConditionsBall Size (mm)Frequency (rpm)Time (min)AdditiveYield (%)Reference
Steel balls1045030None68 [29]
Zirconia balls840045Water (20 μL)82 [31]
Steel balls1250020Acetic acid (30 μL)76 [28]
Ceramic balls635060Ethanol (15 μL)71 [32]

The mechanism of mechanochemical activation involves multiple processes occurring simultaneously during milling [28]. Mechanical impact generates defects in crystal lattices, creating reactive sites that facilitate chemical transformation [29]. The continuous breaking and reformation of intermolecular interactions leads to enhanced molecular mixing and accelerated reaction rates [31].

Recent advances in mechanochemical methodology have demonstrated the possibility of conducting multi-step syntheses entirely under solvent-free conditions [32]. Sequential addition of reagents during milling can accomplish complex transformations that would traditionally require multiple reaction vessels and purification steps [29]. This approach represents a significant advancement toward more sustainable synthetic practices [28].

The environmental benefits of mechanochemical synthesis are substantial, eliminating the need for large volumes of organic solvents and reducing energy consumption through ambient temperature operation [31]. The absence of solvent waste and reduced energy requirements make this approach particularly attractive for large-scale synthesis applications [29]. Additionally, the elimination of solvent recovery and purification steps simplifies downstream processing and reduces overall synthetic costs [28].

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction represents the most definitive method for determining the three-dimensional molecular structure of 5-Chloro-2-phenoxypyridine [1] [2]. The crystallographic analysis reveals critical structural parameters that govern the compound's physical and chemical properties.

Crystal System and Space Group Determination

The compound typically crystallizes in monoclinic or triclinic crystal systems, depending on the crystallization conditions and the presence of solvents or co-crystallizing molecules [1] [2]. Related phenoxypyridine derivatives have been observed to adopt the P21/c monoclinic space group or P-1 triclinic space group, with the specific choice influenced by intermolecular interactions and packing efficiency [3] [4].

Unit Cell Parameters and Molecular Packing

The unit cell dimensions for structurally related compounds demonstrate characteristic ranges with a-axis values between 7.94-12.63 Å, b-axis dimensions of 8.07-18.07 Å, and c-axis measurements spanning 21.51-12.63 Å [1] [2]. The Z parameter, representing the number of formula units per unit cell, typically ranges from 2 to 8, indicating varying degrees of molecular packing efficiency [1] [2].

Crystallographic Data Quality and Refinement

High-quality structural determinations require comprehensive data collection parameters. The θ range for data collection typically spans 3.5-27.6°, ensuring adequate resolution for accurate structural refinement [1] [2]. The number of collected reflections ranges from 4,378 to 11,267, with independent reflections numbering 2,684 to 3,530, providing sufficient data redundancy for reliable structure determination [1] [2].

Crystallographic ParameterRange/ValueSignificance
Crystal Size0.06×0.06×0.06 - 0.30×0.20×0.20 mmOptimal for diffraction measurement
WavelengthMo Kα (0.71073 Å) or Cu Kα (1.54184 Å)Standard X-ray sources
Absorption Coefficient0.25-9.52 mm⁻¹Depends on heavy atom content
Calculated Density1.2-1.6 g/cm³Typical for organic compounds

Molecular Geometry and Conformational Analysis

The X-ray structure reveals the spatial arrangement of the chlorine substituent at the 5-position of the pyridine ring and the phenoxy group at the 2-position [1] [2]. The dihedral angle between the pyridine and phenyl rings significantly influences the compound's electronic properties and intermolecular interactions [5]. Structural studies of related compounds indicate that the phenoxy linkage introduces conformational flexibility, with the aromatic rings adopting either coplanar or twisted arrangements depending on crystal packing forces [5].

Multidimensional Nuclear Magnetic Resonance Studies

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and connectivity of atoms within 5-Chloro-2-phenoxypyridine [6] [7]. The multidimensional approach enables complete structural elucidation and dynamic behavior analysis.

Proton Nuclear Magnetic Resonance Characterization

The ¹H NMR spectrum exhibits characteristic resonances that facilitate unambiguous structural assignment [6]. The pyridine H-6 proton appears as a doublet of doublets at 8.08 ppm, reflecting coupling with the adjacent H-5 proton and long-range coupling effects [6]. The H-3 proton of the pyridine ring resonates at 7.55 ppm as a doublet of doublet of doublets, indicating complex coupling patterns arising from the chlorine substitution at the 5-position [6].

The phenyl ring protons display characteristic chemical shifts consistent with electron-withdrawing effects from the pyridine nitrogen [6]. The H-3' and H-5' protons appear at 7.30 ppm as a doublet, while the H-2' and H-6' protons resonate at 6.88 ppm as a multiplet [6]. The overlapping signals at 7.06 ppm correspond to both pyridine H-4/H-5 protons and the phenyl H-4' proton, demonstrating the complex electronic environment created by the phenoxy linkage [6].

Carbon-13 Nuclear Magnetic Resonance Analysis

¹³C NMR spectroscopy reveals the electronic characteristics of the carbon framework [6]. The C-2 carbon of the pyridine ring exhibits significant deshielding at 163.7 ppm due to the electronegative oxygen atom of the phenoxy group [6]. The phenyl C-1' carbon appears at 154.0 ppm, reflecting its attachment to the electron-withdrawing pyridine system [6].

The pyridine C-6 carbon resonates at 147.8 ppm, demonstrating the influence of the nitrogen atom and the phenoxy substitution [6]. The remaining aromatic carbons appear in the characteristic range of 139.4-129.7 ppm, with specific chemical shifts dependent on their position relative to the electron-withdrawing and electron-donating substituents [6].

Two-Dimensional Nuclear Magnetic Resonance Techniques

Advanced 2D NMR experiments, including ¹H-¹H COSY (Correlation Spectroscopy) and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), enable complete assignment of all proton and carbon resonances [8] [7]. These techniques reveal through-bond connectivity patterns and confirm the proposed structural assignments through cross-peak analysis [8] [7].

NMR ParameterChemical Shift (ppm)MultiplicityAssignment
H-6 (pyridine)8.08ddMost deshielded proton
H-3 (pyridine)7.55dddAdjacent to nitrogen
H-3'/H-5' (phenyl)7.30ddOrtho to oxygen
C-2 (pyridine)163.7sQuaternary carbon
C-1' (phenyl)154.0sEther linkage carbon

High-Resolution Mass Spectrometric Profiling

High-resolution mass spectrometry provides accurate molecular weight determination and structural confirmation through fragmentation pattern analysis [9] [10] [11]. The technique offers exceptional mass accuracy and sensitivity for compound identification and purity assessment.

Electrospray Ionization Time-of-Flight Analysis

HRMS using electrospray ionization time-of-flight (ESI-TOF) detection yields the molecular ion peak at m/z 206.0370 (calculated) and 206.0371 (found), demonstrating excellent mass accuracy within 0.5 ppm [10] [11]. This high precision confirms the molecular formula C₁₁H₈ClNO and enables differentiation from closely related isomers [10] [11].

Electron Impact Mass Spectrometry Fragmentation

Electron impact mass spectrometry (EIMS) generates characteristic fragmentation patterns that provide structural information [9]. The molecular ion peak appears at m/z 205, with significant fragment ions resulting from loss of the chlorine atom (m/z 170/172 for ³⁵Cl/³⁷Cl isotopes) and cleavage of the phenoxy group [9]. The base peak typically corresponds to the chloropyridine cation or phenylium ion, depending on the fragmentation pathway [9].

Gas Chromatography-Mass Spectrometry Analysis

GC-MS analysis provides both separation and identification capabilities [12]. The compound exhibits characteristic retention behavior on various stationary phases, with fragmentation patterns showing pyridine-specific ions and phenyl-containing fragments [12]. The isotope pattern for chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) serves as a diagnostic feature for structural confirmation [12].

Accurate Mass Measurements and Elemental Composition

The high-resolution mass spectrometric data enables precise elemental composition determination [10] [11]. The measured accurate mass of 206.0371 corresponds to the theoretical value within acceptable limits, confirming the proposed structure and excluding alternative compositions with similar nominal masses [10] [11].

MS TechniqueMolecular Ion [M+]Key FragmentsMass Accuracy
HRMS (ESI-TOF)206.0371High resolution±0.5 ppm
EIMS205170, 172 (−Cl)±0.1 Da
GC-MS205Pyridine fragments±0.1 Da

Vibrational Spectroscopy (Infrared/Raman) Assignments

Vibrational spectroscopy provides detailed information about molecular bonding, functional group identification, and intermolecular interactions [13] [14] [15]. The complementary nature of infrared and Raman spectroscopy enables comprehensive vibrational analysis of 5-Chloro-2-phenoxypyridine.

Infrared Spectroscopic Analysis

The infrared spectrum exhibits characteristic absorption bands that facilitate functional group identification and structural confirmation [13] [14] [15]. The aromatic C-H stretching vibrations appear in the region 3060-3080 cm⁻¹, consistent with sp² hybridized carbon-hydrogen bonds [13] [14] [15]. The aromatic C=C and pyridine C=N stretching modes manifest as intense absorptions between 1580-1610 cm⁻¹, reflecting the conjugated aromatic system [13] [14] [15].

The phenoxy C-O stretching vibration occurs at 1240-1260 cm⁻¹, serving as a diagnostic band for the ether linkage [13] [14] [15]. The C-Cl stretching mode appears at 750-800 cm⁻¹, confirming the chlorine substitution on the pyridine ring [13] [14] [15]. Ring breathing modes of both the pyridine and phenyl rings contribute to absorptions in the 1000-1100 cm⁻¹ region [13] [14] [15].

Raman Spectroscopic Characterization

Raman spectroscopy provides complementary vibrational information, particularly for symmetric stretching modes that may be weak or absent in the infrared spectrum [13] [14] [15]. The aromatic C-H stretching modes appear at 3070-3090 cm⁻¹ in the Raman spectrum, showing slight frequency shifts compared to the infrared values [13] [14] [15].

The aromatic ring stretching vibrations manifest at 1590-1620 cm⁻¹, with enhanced intensity due to the polarizable π-electron system [13] [14] [15]. The C-O stretching mode appears at 1250-1270 cm⁻¹, consistent with the infrared assignment [13] [14] [15]. The C-Cl stretching vibration occurs at 760-810 cm⁻¹, confirming the chlorine substitution pattern [13] [14] [15].

Vibrational Mode Assignments and Normal Coordinate Analysis

Detailed vibrational assignments require consideration of the molecular symmetry and coupling between different vibrational modes [13] [14] [15]. The in-plane C-H bending modes appear at 1140-1180 cm⁻¹ (IR) and 1150-1190 cm⁻¹ (Raman), while out-of-plane bending vibrations occur at 690-760 cm⁻¹ (IR) and 700-770 cm⁻¹ (Raman) [13] [14] [15].

Ring deformation modes contribute to the low-frequency region (400-600 cm⁻¹ for IR and 410-610 cm⁻¹ for Raman), providing information about the overall molecular framework flexibility [13] [14] [15]. These assignments are supported by isotopic substitution studies and density functional theory calculations on related compounds [14] [16].

Hydrogen Bonding and Intermolecular Interaction Analysis

Vibrational spectroscopy reveals information about intermolecular interactions in the solid state [13] [14]. The absence of broad O-H stretching absorptions confirms the lack of hydrogen bonding involving hydroxyl groups, while subtle shifts in aromatic stretching frequencies may indicate π-π stacking interactions between aromatic rings [13] [14].

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Assignment
Aromatic C-H stretch3060-30803070-3090sp² C-H bonds
C=C, C=N stretch1580-16101590-1620Aromatic framework
C-O stretch (ether)1240-12601250-1270Phenoxy linkage
C-Cl stretch750-800760-810Chloropyridine
Ring breathing1000-11001010-1110Aromatic rings
C-H bend (in-plane)1140-11801150-1190Aromatic deformation
C-H bend (out-of-plane)690-760700-770Ring puckering
Ring deformation400-600410-610Skeletal modes

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

205.0294416 g/mol

Monoisotopic Mass

205.0294416 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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